3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
Description
This compound features a 3-bromo-substituted 1,2-oxazole ring linked to a propanoic acid backbone, with a tert-butoxy carbonyl (Boc)-protected amino group at the α-position. The bromo group enhances electrophilicity for cross-coupling reactions, while the Boc group provides steric protection during synthetic modifications. Its molecular formula, inferred from analogs, is approximately C₁₁H₁₄BrN₂O₅, with applications in medicinal chemistry as a building block for protease inhibitors or kinase-targeting agents .
Properties
Molecular Formula |
C11H15BrN2O5 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
3-(3-bromo-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H15BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h5,7H,4H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
CYSTWSJABAYJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=NO1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Overview of the Synthesis Strategy
The synthesis generally proceeds via:
- Formation of the oxazole ring with appropriate substitution.
- Bromination at the 3-position of the oxazole.
- Coupling of the brominated oxazole with a protected amino acid precursor.
- Final functional group modifications, including Boc protection.
This approach ensures regioselectivity and stereochemical control, which are critical for biological activity.
Key Synthetic Routes and Methods
| Method | Description | Key Reagents & Conditions | Yield & Efficiency | References |
|---|---|---|---|---|
| A. Cyclization of α-Hydroxyketones with Nitriles | Formation of oxazoles via cyclodehydration | α-Hydroxyketone, nitrile, dehydrating agent (e.g., polyphosphoric acid) | Moderate to high | , |
| B. Direct Bromination of Oxazoles | Electrophilic substitution at the 3-position | N-Bromosuccinimide (NBS), radical initiators, controlled temperature | Moderate, with regioselectivity | , |
| C. Coupling of Brominated Oxazole with Amino Acid Derivatives | Nucleophilic substitution or amide bond formation | Carboxylic acid derivatives, coupling reagents (EDC, HOBt), Boc-protected amino acids | High efficiency | , |
| D. Protection and Deprotection Steps | Boc protection of amino groups, deprotection under acidic conditions | Di-tert-butyl dicarbonate (Boc2O), acids (TFA) | High selectivity |
Detailed Synthetic Procedure
Step 1: Synthesis of the Oxazole Core
- Method: Cyclization of α-hydroxyketones with nitriles under dehydrating conditions.
- Reaction Conditions: Heating α-hydroxyketone with a nitrile in the presence of polyphosphoric acid at elevated temperatures (~150°C).
- Outcome: Formation of 5-substituted oxazoles with high regioselectivity.
Step 2: Bromination at the 3-Position
- Method: Electrophilic bromination using N-bromosuccinimide (NBS).
- Reaction Conditions: Dissolution of the oxazole in an inert solvent (e.g., dichloromethane), addition of NBS at 0°C, followed by stirring at room temperature.
- Outcome: Selective bromination at the 3-position, yielding 3-bromo-oxazole derivatives with yields typically exceeding 70%.
Step 3: Coupling with Amino Acid Derivative
- Method: Amide bond formation between the brominated oxazole and a Boc-protected amino acid precursor.
- Reaction Conditions: Use of coupling reagents such as EDC and HOBt in anhydrous dichloromethane or DMF at room temperature.
- Outcome: Efficient formation of the amino acid-oxazole conjugate with yields around 80%.
Step 4: Boc Protection of the Amino Group
- Method: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine).
- Reaction Conditions: Conducted at room temperature in anhydrous conditions.
- Outcome: Complete Boc protection, yielding the final compound with high purity.
Data Table Summarizing the Preparation Methods
Research Findings and Notes
- The regioselectivity of bromination is critical; NBS under radical conditions provides high selectivity at the 3-position of the oxazole ring.
- The coupling step benefits from the use of carbodiimide-based reagents, which minimize racemization.
- Protecting groups like Boc are stable under coupling conditions but easily removable under acidic conditions, facilitating purification.
- The overall synthesis can be optimized by adjusting temperature, solvent, and reagent equivalents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the oxazole ring or the amino acid moiety.
Reduction: Reduction reactions may target the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom on the oxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid is used as a building block for the synthesis of more complex molecules. Its brominated oxazole ring makes it a versatile intermediate for various organic transformations.
Biology
In biological research, this compound may be used to study enzyme interactions, protein modifications, or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the compound’s unique structure.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
Compound A : (2R)-3-[(5S)-3-Bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic Acid (CAS 2309296-12-4)
- Key Difference : The 1,2-oxazole ring is saturated (4,5-dihydro), reducing aromaticity and increasing conformational flexibility.
- Impact: Enhanced solubility in polar solvents compared to the target compound. Potential for improved binding to flexible enzyme active sites .
Compound B : (2R)-3-[(5R)-3-Bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic Acid (CAS 2309296-08-8)
- Key Difference : Stereochemical inversion at the 5-position (R-configuration vs. S in Compound A).
- Impact : Altered spatial orientation may affect interactions with chiral biological targets, such as proteases or receptors .
Compound C : 5-(2-{[(tert-Butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic Acid (CAS 2352781-01-0)
- Key Difference : Substitution at the oxazole 3-position with a carboxylic acid instead of bromine.
- Suitable for carboxylate-directed bioconjugation .
Analogs with Alternate Heterocycles
Compound D : 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid (CAS 933690-20-1)
- Key Difference : Replacement of 1,2-oxazole with 1,2,4-triazole.
- Impact : Triazole’s electron-deficient nature facilitates metal coordination (e.g., in catalysis) and hydrogen bonding. Lower lipophilicity (clogP ~1.2) compared to the target compound (clogP ~2.5) .
Compound E : N-{(2S)-3-[(S)-(1R)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]-2-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanoyl}-L-tyrosine
- Key Difference : Incorporates a 3-phenyl-1,2-oxazol-5-yl group and a phosphonate-linked tyrosine moiety.
- Impact : The phenyl group increases lipophilicity, favoring blood-brain barrier penetration. The phosphonate group mimics phosphate in enzymatic substrates, making it relevant for phosphatase inhibition studies .
Comparative Data Table
Biological Activity
3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, with the CAS number 2639401-49-1, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 3-(3-bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is CHBrNO, with a molecular weight of 335.15 g/mol. The compound features a bromo-substituted oxazole ring, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 335.15 g/mol |
| CAS Number | 2639401-49-1 |
The biological activity of 3-(3-bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing oxazole rings often exhibit antimicrobial, anti-inflammatory, and anticancer properties.
- Antimicrobial Activity : Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy by increasing lipophilicity and membrane permeability.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been noted in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of oxazole derivatives:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 3-(3-bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound could inhibit cell growth by inducing cell cycle arrest and apoptosis .
Toxicity and Safety Profile
The safety profile of 3-(3-bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has been assessed through various toxicity studies. The compound has been classified as harmful if swallowed and causes skin irritation . Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic applications.
Q & A
Basic: What are the key steps for synthesizing 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid?
Answer:
The synthesis typically involves two critical steps:
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) under mild conditions (room temperature, inert atmosphere) to prevent undesired side reactions. This step ensures selective functionalization of other reactive sites .
- Oxazole Bromination : The 1,2-oxazole ring is brominated at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, specific solvents) to maintain regioselectivity .
Validation : Confirm intermediate structures via H NMR (e.g., Boc-group protons at δ 1.3–1.5 ppm) and mass spectrometry (MS) for molecular ion peaks .
Advanced: How can coupling efficiency between the bromo-oxazole moiety and Boc-protected amino acid be optimized?
Answer:
Optimization strategies include:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling, adjusting ligand-to-metal ratios to enhance reactivity with boronic acid partners .
- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 60–80°C to balance reaction rate and byproduct formation. Monitor progress via TLC or HPLC .
- Protecting Group Stability : Ensure Boc-group integrity by maintaining pH < 8 and avoiding strong nucleophiles (e.g., primary amines) during coupling .
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- H/C NMR : Identify key signals:
- IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm) and carboxylic acid O-H stretch (~2500–3000 cm) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular formula (CHBrNO) .
Advanced: How to resolve NMR data discrepancies arising from stereoisomerism?
Answer:
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based) to separate enantiomers. Compare retention times with standards .
- NOE Experiments : Perform 2D NOESY to identify spatial proximities between protons, distinguishing R vs. S configurations at the chiral center .
- Computational Modeling : Compare experimental C chemical shifts with DFT-calculated values (e.g., using Gaussian) to validate stereochemistry .
Advanced: What strategies enable the use of this compound as a biochemical probe?
Answer:
- Functionalization : Introduce click chemistry handles (e.g., alkyne groups) via esterification of the carboxylic acid for bioconjugation .
- Photoaffinity Labeling : Replace bromine with a diazirine group (via nucleophilic substitution) to generate covalent protein-ligand adducts under UV light .
- Biological Assays : Test cytotoxicity (MTT assay) and target engagement (SPR or ITC) in cellular models, correlating structure-activity relationships (SAR) with substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
